REACTION_SMILES
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[CH2:11]([CH3:12])[c:13]1[cH:14][cH:15][c:16]([C:17](=[O:18])[OH:19])[cH:20][cH:21]1.[CH2:23]([N:24]=[C:25]=[N:26][CH2:27][CH2:28][CH2:29][N:30]([CH3:31])[CH3:32])[CH3:33].[CH2:34]([Cl:35])[Cl:36].[CH3:37][N:38]([c:39]1[cH:40][cH:41][n:42][cH:43][cH:44]1)[CH3:45].[ClH:22].[F:1][c:2]1[c:3]([CH2:4][NH2:5])[cH:6][cH:7][c:8]([F:10])[cH:9]1>>[F:1][c:2]1[c:3]([CH2:4][NH:5][C:17]([c:16]2[cH:15][cH:14][c:13]([CH2:11][CH3:12])[cH:21][cH:20]2)=[O:18])[cH:6][cH:7][c:8]([F:10])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(C(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccc(F)cc1F
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Name
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Type
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product
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Smiles
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CCc1ccc(C(=O)NCc2ccc(F)cc2F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |